N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-8-10-19(11-9-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-20-6-4-5-7-21(20)31-3/h4-11,16H,12-15H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMPPZXOWFAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its versatility in drug development due to its broad spectrum of biological activities. The structural components include:
- Piperazine ring : A common scaffold in medicinal chemistry.
- Pyrimidine moiety : Contributes to the compound's interaction with various biological targets.
- Methoxy and methylphenoxy groups : These substituents are crucial for enhancing the compound's lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Aminergic Receptor Binding : The piperazine scaffold allows for interactions with aminergic receptors, which are implicated in various physiological processes, including mood regulation and cognition. For example, compounds like LQFM018, which also contain a piperazine structure, have shown affinity for dopamine receptors, suggesting a potential role in neuropharmacological applications .
- Antiproliferative Effects : The compound may induce cell death through necroptosis, a regulated form of necrosis that has been linked to tumor suppression. Studies on related compounds have demonstrated their ability to trigger necroptotic signaling pathways in cancer cells .
- Cell Cycle Interference : Similar derivatives have been shown to affect cell cycle progression, particularly by inducing apoptosis in cancer cell lines through G1 phase arrest .
Biological Activity Overview
Case Studies and Research Findings
- Antileukemic Activity : In vitro studies on LQFM018 (a related piperazine compound) indicated significant antiproliferative effects against K562 leukemic cells. The mechanism involved necroptotic signaling pathways, suggesting that similar compounds may offer therapeutic avenues in leukemia treatment .
- Neuropharmacological Implications : Compounds with similar structural motifs have been explored for their neuroprotective effects. The presence of methoxy groups enhances lipophilicity, potentially improving blood-brain barrier penetration and efficacy in treating neurodegenerative conditions .
- Anticancer Efficacy : Various derivatives featuring the pyrimidine and phenoxy groups have demonstrated potent anticancer activity against multiple cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). IC50 values reported for these compounds indicate strong cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of piperazine derivatives, characterized by the presence of both pyrimidine and phenoxy groups. Its molecular formula is , with a structure that facilitates interactions with biological targets.
Anticancer Activity
Recent studies have focused on the anticancer properties of piperazine derivatives, including N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC3) models, demonstrating their potential as anticancer agents .
Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | |
| Compound B | PC3 | 6.14 | |
| N-(2-methoxyphenyl)-... | MCF-7 | TBD | TBD |
Anticonvulsant Properties
Piperazine derivatives have also been investigated for their anticonvulsant activities. In several studies, compounds with structural similarities to this compound were tested in animal models for seizure protection. The structure-activity relationship (SAR) analysis indicated that modifications in the phenoxy and pyrimidine rings significantly affect their efficacy .
Table 2: Anticonvulsant Activity of Related Compounds
| Compound Name | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound C | PTZ-induced Seizures | 18.4 | |
| Compound D | MES Model | 24.38 |
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Studies suggest that these compounds may act by modulating neurotransmitter systems or inhibiting specific kinases involved in cancer progression.
Computational Studies
Recent computational studies have provided insights into the binding affinities of this compound to various biological targets. Molecular docking simulations indicate that it has a favorable interaction profile with certain receptors involved in neuropharmacology and oncology .
Table 3: Binding Affinities from Molecular Docking Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Modified Analogs
Analysis :
- The 4-methylphenoxy group in the target compound enhances steric bulk compared to pyrrolidinyl (D430-2357) or dimethylamino () substituents. This may reduce membrane permeability but improve target selectivity .
- Substitutions at pyrimidine position 6 (e.g., methylphenoxy vs. pyrrolidinyl) significantly alter electronic properties, impacting binding to hydrophobic pockets in enzymes like kinases .
Piperazine-Carboxamide Derivatives with Heterocyclic Variations
Analysis :
- Replacement of pyrimidine with thienopyrimidine (Compound 6) enhances π-π interactions with aromatic residues in enzyme active sites, improving antitumor potency .
- Quinazoline-based analogs (A2) exhibit reduced metabolic stability compared to pyrimidine derivatives due to increased ring strain .
Methoxyphenyl-Substituted Piperazine Derivatives
Analysis :
- The carboxamide group in the target compound improves hydrogen-bonding capacity compared to ester or benzamido derivatives, enhancing target engagement .
- Ortho-methoxyphenyl substitution (as in p-MPPI and the target compound) confers conformational rigidity, favoring interactions with hydrophobic receptor pockets .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- A2’s lower molecular weight and logP correlate with moderate solubility but reduced cellular uptake in vitro .
Preparation Methods
Preparation of 4,6-Dichloro-2-Methylpyrimidine
The pyrimidine backbone is synthesized via the Biginelli reaction , employing ethyl acetoacetate, guanidine carbonate, and malonic acid under acidic conditions (HCl, ethanol, reflux, 12 h). This yields 4,6-dihydroxy-2-methylpyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) and N,N-diethylaniline as a catalyst (reflux, 6 h, 85% yield).
Reaction Conditions :
- Chlorinating Agent : POCl₃ (5 equiv)
- Catalyst : N,N-Diethylaniline (0.1 equiv)
- Temperature : 110°C
- Yield : 85%
Phenoxylation at the C6 Position
The 6-chloro group is substituted with 4-methylphenol via nucleophilic aromatic substitution (SNAr). A mixture of 4,6-dichloro-2-methylpyrimidine (1 equiv), 4-methylphenol (1.2 equiv), and potassium carbonate (2 equiv) in dimethylformamide (DMF) is heated at 90°C for 8 h, yielding 6-(4-methylphenoxy)-4-chloro-2-methylpyrimidine (78% yield).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 90°C |
| Reaction Time | 8 h |
| Yield | 78% |
Carboxamide Formation
Synthesis of 2-Methoxyphenyl Isocyanate
2-Methoxyaniline (1 equiv) is treated with triphosgene (0.35 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (2 h). This generates 2-methoxyphenyl isocyanate in situ (89% yield).
Coupling with Piperazine Intermediate
The piperazine intermediate (1 equiv) is reacted with 2-methoxyphenyl isocyanate (1.1 equiv) in tetrahydrofuran (THF) under nitrogen at 25°C for 24 h. The reaction is quenched with water, and the product is purified via recrystallization (ethanol/water) to yield the title compound (65% yield).
Reaction Profile :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Time | 24 h |
| Purification | Recrystallization |
| Yield | 65% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 8H, Ar-H), 4.02 (s, 3H, OCH₃), 3.71–3.65 (m, 4H, piperazine-H), 2.98–2.92 (m, 4H, piperazine-H), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.5 (C=O), 162.1 (pyrimidine-C), 156.3 (C-O), 135.2–114.7 (Ar-C), 55.6 (OCH₃), 49.8 (piperazine-C), 21.3 (CH₃), 20.9 (CH₃).
- HRMS (ESI+) : m/z calculated for C₂₄H₂₈N₅O₃ [M+H]⁺: 442.2094; found: 442.2096.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) confirmed >98% purity with a retention time of 6.54 min.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide?
- Methodology : A common approach involves coupling substituted pyrimidine intermediates with functionalized piperazine-carboxamide precursors. For example, nucleophilic substitution reactions between 4-chloro-2-methyl-6-(4-methylphenoxy)pyrimidine and N-(2-methoxyphenyl)piperazine-1-carboxamide can be performed under reflux in acetonitrile with potassium carbonate as a base. Reaction progress is monitored via TLC, and purification typically involves column chromatography .
- Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or hydrolysis of the pyrimidine ring.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : and NMR confirm substituent positions, particularly distinguishing methoxy, phenoxy, and piperazine protons .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine-pyrimidine core (e.g., chair conformation of the piperazine ring) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology : Solubility is typically assessed in DMSO (for stock solutions) and aqueous buffers (pH 7.4 for physiological studies). Stability assays use HPLC to track degradation under varying temperatures and light exposure .
- Data Note : Polar substituents (e.g., methoxy groups) enhance solubility in polar aprotic solvents but may reduce membrane permeability .
Advanced Research Questions
Q. How does the compound interact with neurological or oncological targets, and what binding assays are recommended?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D3 or serotonin receptors) quantify affinity (K). Competitive binding protocols using -spiperone are common .
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like CDK or EGFR .
Q. What structure-activity relationship (SAR) trends are observed when modifying the pyrimidine or piperazine moieties?
- Methodology :
- Substituent Variation : Replace the 4-methylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess impact on potency .
- Piperazine Flexibility : Compare rigidified analogs (e.g., incorporating a fused ring) to evaluate conformational effects on target engagement .
- Key Finding : Fluorine substitution at the pyrimidine 2-position improves metabolic stability by reducing CYP450-mediated oxidation .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- MD Simulations : Analyze piperazine ring flexibility and hydrogen-bonding patterns with water molecules to assess bioavailability .
Q. How should researchers address discrepancies in reported biological activity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, variations in IC values may arise from differences in ATP concentrations in kinase assays .
- Controlled Replication : Reproduce key experiments using standardized protocols (e.g., CLIA-certified assays) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
